1-(2-Phenylbenzotriazol-5-yl)pyrazole-3,5-diamine
Description
1-(2-Phenylbenzotriazol-5-yl)pyrazole-3,5-diamine is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This specific compound is characterized by the presence of a benzotriazole moiety attached to the pyrazole ring, which imparts unique chemical and biological properties.
Properties
IUPAC Name |
1-(2-phenylbenzotriazol-5-yl)pyrazole-3,5-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N7/c16-14-9-15(17)21(20-14)11-6-7-12-13(8-11)19-22(18-12)10-4-2-1-3-5-10/h1-9H,17H2,(H2,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USZXPAZZTVYWCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)N4C(=CC(=N4)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2-Phenylbenzotriazol-5-yl)pyrazole-3,5-diamine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazine derivatives with 1,3-diketones, followed by the introduction of the benzotriazole moiety. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(2-Phenylbenzotriazol-5-yl)pyrazole-3,5-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Phenylbenzotriazol-5-yl)pyrazole-3,5-diamine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits biological activities, making it a potential candidate for drug development and biochemical studies.
Medicine: It has been investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of materials with specific properties, such as UV stabilizers and dyes.
Mechanism of Action
The mechanism of action of 1-(2-Phenylbenzotriazol-5-yl)pyrazole-3,5-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-(2-Phenylbenzotriazol-5-yl)pyrazole-3,5-diamine can be compared with other similar compounds, such as:
3-Aminopyrazoles: These compounds share a similar pyrazole core but differ in the substitution pattern and functional groups.
Benzotriazole derivatives: Compounds with a benzotriazole moiety exhibit similar chemical properties but may have different biological activities. The uniqueness of this compound lies in its specific combination of the pyrazole and benzotriazole moieties, which imparts distinct chemical and biological properties.
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